N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 2,6-dimethylphenyl group at the amide nitrogen. The acetamide backbone is substituted with a pyrrole ring linked to a 1,2,4-oxadiazole moiety bearing a 4-fluorophenyl substituent. The oxadiazole ring, a known bioisostere for carboxylic acids or amides, may enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c1-14-5-3-6-15(2)20(14)24-19(28)13-27-12-4-7-18(27)22-25-21(26-29-22)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCICXZOYNFQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the Pyrrole Ring: The pyrrole ring is synthesized separately and then coupled with the oxadiazole ring.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction to introduce the fluorophenyl group into the molecule.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in various biological assays to understand its interactions with biological targets.
Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to the broader class of N-(2,6-disubstituted phenyl)acetamides, which include pharmaceuticals, herbicides, and fungicides. Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Functional Differences
Pharmaceutical Analogs
Compounds such as the stereoisomers described in Pharmacopeial Forum (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...) share the 2,6-dimethylphenoxyacetamide core but differ in stereochemistry and appended groups. These analogs prioritize chiral centers and polar groups (e.g., hydroxy, tetrahydropyrimidinone) for selective receptor interactions, contrasting with the target compound’s fluorinated oxadiazole-pyrrole system. The latter’s planar heteroaromatic system may favor π-π stacking with enzyme active sites, while fluorine atoms could reduce oxidative metabolism .
Agrochemical Analogs
Pesticidal acetamides like oxadixyl , metazachlor , and dimethachlor utilize chloro or methoxy substituents for herbicidal or fungicidal activity. For example:
- Metazachlor inhibits very-long-chain fatty acid synthesis in weeds, facilitated by its electrophilic chloro group.
- Oxadixyl’s oxazolidinone ring enables RNA polymerase inhibition in fungi.
Research Implications and Unanswered Questions
While direct pharmacological or agrochemical data for the target compound are absent in the provided evidence, structural parallels suggest hypotheses:
Pharmaceutical Potential: The fluorophenyl-oxadiazole motif is common in kinase inhibitors (e.g., EGFR inhibitors), implying possible anticancer applications.
Agrochemical Limitations : Without electrophilic substituents (e.g., chloro), the compound may lack herbicidal efficacy but could serve as a lead for antifungal development if combined with polar groups.
Further studies should prioritize:
- Synthesis and screening against therapeutic targets (e.g., cancer cell lines, microbial assays).
- Comparative pharmacokinetic profiling against analogs like oxadixyl or stereoisomeric pharmaceuticals.
Biological Activity
N-(2,6-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a 1,2,4-oxadiazole ring and a pyrrole moiety. The molecular formula is with a molecular weight of approximately 433.43 g/mol. The presence of fluorine and dimethyl groups is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The oxadiazole and pyrrole rings are known to influence enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These results indicate that the compound exhibits significant cytotoxic effects, particularly against glioblastoma (SNB-19) and ovarian cancer (OVCAR-8) cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies suggest it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully elucidated.
Study 1: Anticancer Efficacy
In a study published in ACS Omega, the compound was tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and increased cytotoxicity. The introduction of the fluorophenyl group was particularly noted for enhancing activity against resistant cancer types .
Study 2: Mechanistic Insights
A mechanistic study indicated that this compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound:
| Property | Details |
|---|---|
| Solubility | Moderate solubility in water |
| Bioavailability | High bioavailability in preclinical models |
| Half-life | Approximately 4 hours |
These parameters suggest that the compound could be a viable candidate for further development in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
